molecular formula C8H4BrF6N B127504 4-Bromo-3,5-bis(trifluoromethyl)aniline CAS No. 268733-18-2

4-Bromo-3,5-bis(trifluoromethyl)aniline

Cat. No. B127504
M. Wt: 308.02 g/mol
InChI Key: ZMVAVUAHKPGYTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves bromination and trifluoromethylation steps. For instance, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, is described with high yield and purity . Additionally, a method for synthesizing 3,5-bis(trifluoromethyl) salicylic acid from 2-bromo-3,5-bis(trifluoromethyl)aniline through diazotization and iodination is reported, showcasing the versatility of brominated anilines in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives can be complex, as seen in the synthesis and characterization of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, where the crystal structure revealed two independent molecules with different dihedral angles between the aromatic rings . This suggests that 4-Bromo-3,5-bis(trifluoromethyl)aniline could also exhibit interesting structural features.

Chemical Reactions Analysis

Brominated anilines can participate in various chemical reactions. For example, the reaction of bis(sym-collidine)bromonium triflate with alkenes involves the formation of bromonium ions and subsequent capture by the alkene . Similarly, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce triazoles indicates the reactivity of bis(trifluoromethyl) compounds with amines . These studies suggest that 4-Bromo-3,5-bis(trifluoromethyl)aniline could also undergo interesting reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and trifluoromethylated aniline derivatives can be influenced by their substituents. For instance, the liquid crystalline properties of 4-octyloxy-N-(benzylidene)aniline derivatives with trifluoromethyl or trifluoromethoxy end groups were studied, revealing the impact of these groups on phase transitions and orientational order . This implies that the physical properties of 4-Bromo-3,5-bis(trifluoromethyl)aniline could also be significantly affected by its bromo and trifluoromethyl groups.

Scientific Research Applications

Epoxy Systems Improvement

4-Bromo-3,5-bis(trifluoromethyl)aniline and similar compounds were studied for their effects on the water absorption properties of epoxy systems. These substances significantly improved water resistance, demonstrating their utility in enhancing the durability of epoxy-based materials (Johncock & Tudgey, 1983).

Synthesis of Biologically Important Intermediates

The compound played a role in synthesizing biologically significant intermediates like 3,5-bis(trifluoromethyl)-salicylic acid. This process involves a sequence of diazotization, iodination, and carboxylation, highlighting the chemical's versatility in pharmaceutical and biochemical research (Sui & Macielag, 1997).

Palladium-Catalyzed Reactions

In organic chemistry, 4-Bromo-3,5-bis(trifluoromethyl)aniline served as an efficient directing group in palladium-catalyzed dehydrogenative cross-coupling reactions. This application is crucial for synthesizing a diverse set of chemical compounds with high regioselectivities and functional group compatibility (Wang et al., 2019).

Vibrational Analysis and NLO Materials

The compound's vibrational properties were studied, contributing to the understanding of non-linear optical (NLO) materials. This research provides insights into the effects of substituents on molecular vibrations, which is essential for designing advanced optical materials (Revathi et al., 2017).

Novel Pesticides Synthesis

4-Bromo-3,5-bis(trifluoromethyl)aniline was used in the synthesis of novel pesticides like Bistrifluron. This highlights the compound's relevance in developing new agricultural chemicals with potent pest-retarding activities (Liu An-chan, 2015).

Organometallic Synthesis

The chemical serves as a versatile starting material in organometallic synthesis. Its application in this field underlines its importance in the preparation of various organometallic compounds, crucial for numerous industrial and research applications (Porwisiak & Schlosser, 1996).

Safety And Hazards

The safety information for “4-Bromo-3,5-bis(trifluoromethyl)aniline” includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-bromo-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVAVUAHKPGYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426941
Record name 4-Bromo-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-bis(trifluoromethyl)aniline

CAS RN

268733-18-2
Record name 4-Bromo-3,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 268733-18-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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